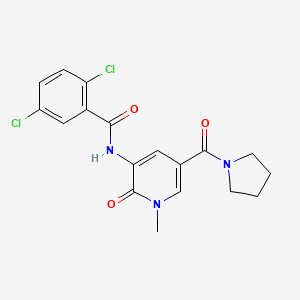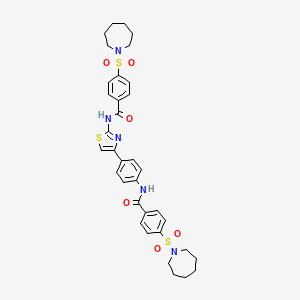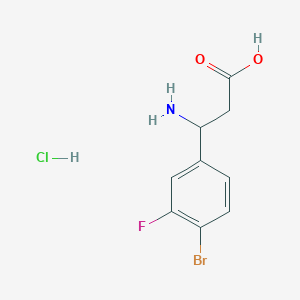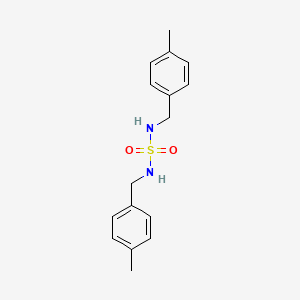![molecular formula C22H23N3O5S B2691727 N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899747-28-5](/img/structure/B2691727.png)
N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activity
Researchers have developed novel heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties through COX-1/COX-2 inhibition. These findings suggest potential applications in developing new therapeutic agents targeting inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Cyclization Techniques for Compound Synthesis
The Mn(III)/Cu(II)-mediated oxidative radical cyclization process has been utilized to synthesize erythrinanes, demonstrating the utility of such methodologies in constructing complex molecular structures, potentially leading to the discovery of novel compounds with varied biological activities (Shiho Chikaoka, Atsushi Toyao, Mizuho Ogasawara, O. Tamura, H. Ishibashi, 2003).
Antinociceptive and Anti-inflammatory Properties
A study on thiazolopyrimidine derivatives highlighted their significant antinociceptive and anti-inflammatory activities. These compounds offer insights into the design of new drugs for pain and inflammation management, underscoring the therapeutic potential of such chemical frameworks (T. Selvam, V. Karthik, Vijayaraj Kumar Palanirajan, M. Ali, 2012).
Cytotoxic Evaluation of γ-Lactams
The synthesis and cytotoxic evaluation of β-aryl-α-dimethoxyphosphoryl-γ-lactams against various cancer cell lines reveal the importance of structural modifications in determining biological activity. This research contributes to the ongoing search for effective cancer therapeutics (S. Cinar, C. Unaleroglu, Ayşe Ak, B. Garipcan, 2017).
Antimicrobial Activities of Pyrimidinone Derivatives
Synthesizing pyrimidinone and oxazinone derivatives fused with thiophene rings as antimicrobial agents showcases the role of structural diversity in enhancing antimicrobial efficacy. Such studies are crucial for developing new antimicrobial agents in response to rising antibiotic resistance (A. Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012).
PET Imaging Ligands
The development of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlights the intersection of chemical synthesis and biomedical imaging. This research aids in the non-invasive study of diseases and disorders associated with the translocator protein (F. Dollé, F. Hinnen, Annelaure Damont, B. Kuhnast, C. Fookes, T. Pham, B. Tavitian, A. Katsifis, 2008).
Crystal Structure Analyses
Investigations into the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-acetamides provide valuable insights into the molecular conformation and potential interactions of these compounds, which could influence their biological activities (S. Subasri, A. Timiri, Nayan Sinha Barji, Venkatesan Jayaprakash, Viswanathan Vijayan, D. Velmurugan, 2016).
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-28-14-8-9-19(29-2)17(11-14)23-20(26)13-31-21-16-6-3-7-18(16)25(22(27)24-21)12-15-5-4-10-30-15/h4-5,8-11H,3,6-7,12-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWCUQSTLKVZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2691648.png)
![1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2691649.png)
![Ethyl 4-{4-[(3-chloro-4-methylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2691652.png)
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2691654.png)


![3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691659.png)
![N-(1,4-Dioxan-2-ylmethyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2691660.png)
![7,7-Dimethoxyspiro[3.3]heptan-2-amine](/img/structure/B2691661.png)

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide](/img/structure/B2691663.png)


![1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene](/img/structure/B2691666.png)